N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . Structurally, it features a thienopyrimidine core substituted at the 7-position with a 2-methylphenyl group and at the 2-position with a piperidine-3-carboxamide moiety bearing a cyclohexyl substituent. The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine core is critical for hydrogen bonding with biological targets, while the 2-methylphenyl and cyclohexyl groups modulate steric and lipophilic properties .
Properties
IUPAC Name |
N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-16-8-5-6-12-19(16)20-15-32-22-21(20)27-25(28-24(22)31)29-13-7-9-17(14-29)23(30)26-18-10-3-2-4-11-18/h5-6,8,12,15,17-18H,2-4,7,9-11,13-14H2,1H3,(H,26,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMGRNYMLTXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide, also referred to as compound 1, is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1225465-41-7
- Molecular Formula : C23H30N4O2S
- Molecular Weight : 426.58 g/mol
The structural features of this compound include a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and a cyclohexyl group which may contribute to its biological activity.
Research indicates that compound 1 exhibits multiple mechanisms of action:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
- Antitumor Activity :
Biological Activity Data
The following table summarizes the biological activities observed for compound 1 and its analogs across different studies:
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| PTP1B Inhibition | In vitro | IC50 = 7.31 μM | |
| Antitumor Activity | HepG2 | Induces apoptosis; S-phase arrest | |
| Cytotoxicity | A549 | Inhibition rate = 100% at 30 μM |
Case Study 1: Antidiabetic Potential
In a study focusing on the antidiabetic properties of thieno[3,2-d]pyrimidines, compounds structurally related to compound 1 demonstrated promising results in lowering blood glucose levels in diabetic models. The mechanism involved PTP1B inhibition which enhances insulin signaling pathways .
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the effects of compound 1 on HepG2 cells revealed that treatment led to significant apoptosis rates. Flow cytometry analysis indicated that treatment with increasing concentrations resulted in higher percentages of cells in the S phase compared to controls, suggesting effective cell cycle modulation .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is part of a broader family of thieno[3,2-d]pyrimidin-4-one derivatives, differing in substituents at the 7-position of the thienopyrimidine ring and the carboxamide side chain. Below is a detailed structural and functional comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects at the 7-Position: The 2-methylphenyl group in the target compound contributes to moderate lipophilicity compared to the 2-fluorophenyl () and phenyl () analogues. The 2-fluorophenyl analogue () introduces electronegativity, which may strengthen interactions with polar residues in target proteins (e.g., kinases) .
Carboxamide Substituent Variations :
- The cyclohexyl group in the target compound balances lipophilicity and steric demands, favoring membrane penetration while avoiding excessive hydrophobicity.
- The indenyl group () introduces rigidity and planar aromaticity, possibly enhancing π-π stacking with aromatic residues in binding pockets.
- The cyclooctyl substituent () increases hydrophobicity, which may reduce aqueous solubility but improve binding to hydrophobic protein regions .
Synthetic Approaches: highlights two methods for synthesizing related pyrimidine derivatives: (i) acetic acid-mediated cyclization and (ii) n-butanol-based reflux. These methods emphasize the role of solvent polarity and temperature in controlling regioselectivity and yield . The target compound likely employs similar strategies, with modifications to accommodate the 2-methylphenyl and cyclohexyl groups during coupling or amidation steps .
Research Findings and Implications
- Pharmacokinetic Optimization : The cyclohexyl group may enhance metabolic stability compared to larger cycloalkyl groups (e.g., cyclooctyl), as seen in analogous kinase inhibitors .
- Target Affinity : The 2-methylphenyl substituent could reduce off-target interactions compared to fluorinated derivatives, which are more reactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
